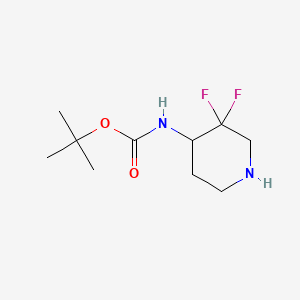

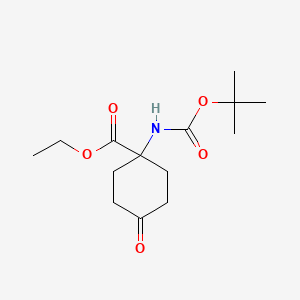

4-(Boc-amino)-3,3-difluoropiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Boc-amino)-3,3-difluoropiperidine is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . The Boc (tert-butyl carbamate) group plays a pivotal role in the synthesis of multifunctional targets and is often used to protect amino functions .

Synthesis Analysis

The Boc protection of amines can be achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This process is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Molecular Structure Analysis

The 3D structure of Boc-compounds can be determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

科学的研究の応用

Synthesis of Substituted Piperidines

Synthetic Strategies for Fluorinated Piperidines : Research has demonstrated methods for synthesizing 4-substituted 3,3-difluoropiperidines, highlighting their potential as building blocks in medicinal chemistry. For example, the synthesis of N-protected 3,3-difluoroisonipecotic acid and 3,3-difluoro-4,4-dihydroxypiperidine showcases their utility in developing fluorinated gamma-amino acids and compounds for drug discovery (Surmont et al., 2010).

Versatile Building Blocks for 3-Aminopiperidines : Orthogonally N-protected 3,4-aziridinopiperidine derivatives have been developed as versatile precursors for synthesizing 4-substituted 3-aminopiperidines, indicating their significance in generating compounds with high biological activity potential (Schramm et al., 2009).

Fluorinated Amino Acids and Peptides

- Synthesis of Fluorinated Amino Acids : The development of N-protected fluorinated amino acids, such as the synthesis of perfluoro-tert-butyl 4-hydroxyproline, highlights the role of fluorinated compounds in enhancing the sensitivity of peptides to 19F NMR, thus aiding in probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

Methodological Innovations

- Continuous Flow Carboxylation : The large-scale carboxylation of N-Boc-4,4-difluoropiperidine using continuous flow chemistry demonstrates an advancement in the scalable preparation of carboxylic acids for medicinal chemistry research, emphasizing the importance of flow chemistry in the safe and efficient production of key intermediates (Kestemont et al., 2021).

Solid-Phase Peptide Synthesis Enhancements

- Protection Groups in Peptide Synthesis : The use of Fmoc and Boc protection groups in Solid-Phase Peptide Synthesis (SPPS) and the development of novel linkers demonstrate the critical role of these methodologies in peptide synthesis, facilitating the production of peptides with minimal side reactions and high efficiency (Nandhini et al., 2022).

将来の方向性

The Boc group continues to play an important role in the field of peptide synthesis and is ranked as "one of the most commonly used protective groups for amines" . Future research may focus on developing more efficient and eco-friendly methods for Boc protection and deprotection, as well as exploring new applications of Boc-protected amines in the synthesis of pharmaceutical and biologically active compounds .

作用機序

Target of Action

It’s known that boc-protected amines, such as 4-(boc-amino)-3,3-difluoropiperidine, are commonly used in organic synthesis . They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .

Mode of Action

The Boc group in this compound serves as a protective group for the amino function . It prevents the amino group from reacting with other functional groups in the molecule during certain steps of a synthesis . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

Boc-protected amines are often used in the synthesis of compounds that can affect various biochemical pathways . For example, they can be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The boc group can be removed under acidic conditions, which might influence the compound’s bioavailability .

Result of Action

The result of the action of this compound largely depends on the context in which it is used. As a Boc-protected amine, it can be used to selectively protect the amino group during the synthesis of complex molecules . After the synthesis is complete, the Boc group can be removed, revealing the original amino group .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound .

特性

IUPAC Name |

tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKXGGNFFUMWRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263180-22-8 |

Source

|

| Record name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

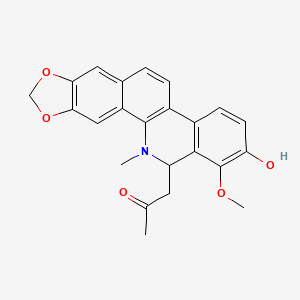

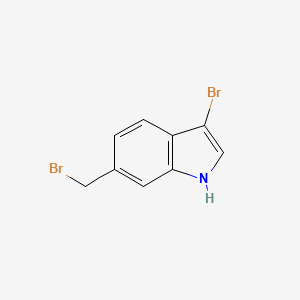

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

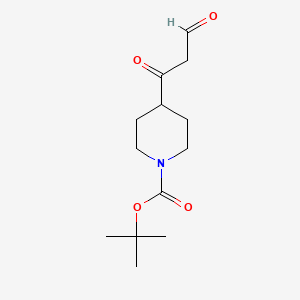

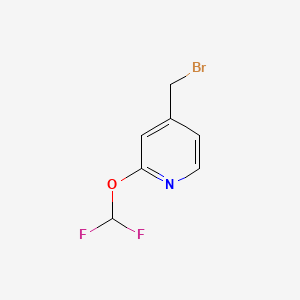

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

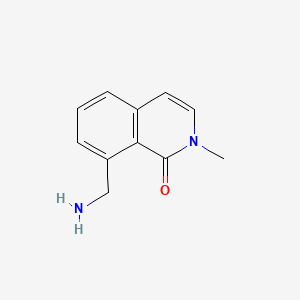

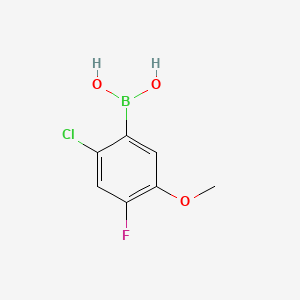

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)